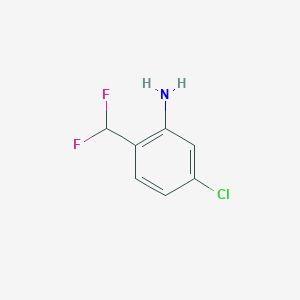

5-Chloro-2-(difluoromethyl)aniline

Description

Contextualization within Fluorinated Aniline (B41778) Chemistry

Fluorinated anilines are a critical class of intermediates in the production of pharmaceuticals and agrochemicals. The aniline scaffold provides a reactive handle for a multitude of chemical transformations, while the presence of fluorine atoms profoundly influences the molecule's electronic properties, lipophilicity, and metabolic pathways. The introduction of halogen atoms, such as chlorine and fluorine, can alter the electron distribution within the aromatic ring, thereby affecting its reactivity in electrophilic and nucleophilic substitution reactions. nih.gov This modulation of reactivity is a key reason why halogenated anilines are considered indispensable intermediates in organic synthesis. nih.gov

For instance, compounds like 4-fluoroaniline (B128567) are common building blocks in medicinal chemistry, serving as precursors to fungicides and other bioactive molecules. uni.lu The synthesis of fluorinated anilines can be achieved through various methods, including the nitration of fluorinated aromatics followed by reduction, or through a halex (halogen exchange) reaction on chloronitrobenzenes. google.com The specific placement of both a chlorine atom and a difluoromethyl group on the aniline ring, as seen in 5-Chloro-2-(difluoromethyl)aniline, creates a unique substitution pattern that can be exploited for regioselective synthesis.

Significance as a Strategic Synthetic Intermediate

One of the key features of the difluoromethyl group is its role as a lipophilic hydrogen bond donor. chemicalbook.comsynhet.com This dual characteristic allows it to enhance a molecule's ability to cross biological membranes (lipophilicity) while also forming specific hydrogen bond interactions with biological targets like enzymes and receptors, which can lead to improved binding affinity and selectivity. cookechem.comgoogle.com Replacing a methyl group with a difluoromethyl group, for example, can increase lipophilicity less dramatically than a trifluoromethyl group and adds a new hydrogen bonding capability. nih.gov This fine-tuning of properties is crucial in the lead optimization phase of drug discovery. nih.gov

Therefore, 5-Chloro-2-(difluoromethyl)aniline represents a strategic intermediate, offering a scaffold that combines the established utility of a halogenated aniline with the advantageous properties of the difluoromethyl group. Its derivatives are logical targets for the development of new therapeutic agents and agrochemicals. For example, chloro-substituted aniline derivatives have been investigated for their potent antibacterial properties. sigmaaldrich.com

Scope of Research Inquiry

While direct and extensive research on 5-Chloro-2-(difluoromethyl)aniline is not widely available in public literature, its structural motifs suggest a clear path for future investigation. The compound is an attractive starting point for the synthesis of novel bioactive compounds. Research efforts would likely focus on leveraging the amino group for a variety of coupling reactions to build more complex molecular architectures.

The interplay between the electron-withdrawing difluoromethyl group and the chloro substituent on the aniline ring presents interesting possibilities for controlling reaction outcomes in synthetic chemistry. Investigations could explore how this specific substitution pattern influences the reactivity of the aromatic ring and the pKa of the aniline nitrogen. Given that related compounds like 5-chloro-2-nitroaniline (B48662) are used to synthesize analogues of anticancer drugs, it is plausible that 5-Chloro-2-(difluoromethyl)aniline could serve as a valuable precursor in similar pharmaceutical research endeavors. chemicalbook.com The development of efficient, scalable synthetic routes to this and related difluoromethylated anilines is also a pertinent area of research, as this would enable broader exploration of their potential in various applications. acs.org

Properties

Molecular Formula |

C7H6ClF2N |

|---|---|

Molecular Weight |

177.58 g/mol |

IUPAC Name |

5-chloro-2-(difluoromethyl)aniline |

InChI |

InChI=1S/C7H6ClF2N/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,7H,11H2 |

InChI Key |

OOQYZPDARHGBMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C(F)F |

Origin of Product |

United States |

Strategic Methodologies for the Chemical Synthesis of 5 Chloro 2 Difluoromethyl Aniline

Historical Overview of Synthetic Pathways

Historically, the synthesis of substituted anilines has relied on multi-step sequences often beginning with the nitration of a corresponding benzene (B151609) derivative, followed by reduction of the nitro group. For a molecule like 5-Chloro-2-(difluoromethyl)aniline, early conceptual pathways would have likely involved the preparation of a key intermediate such as 4-chloro-1-nitro-2-(some precursor)benzene. The reduction of the nitro group to an amine is a classic transformation, historically achieved using reagents like tin or iron in acidic media, and later with catalytic hydrogenation. google.comgoogle.com

The introduction of the difluoromethyl group, however, presented a significant challenge. Older fluorination techniques were often harsh and lacked selectivity. One of the foundational methods for introducing fluorine into an aromatic ring is the Balz-Schiemann reaction, which involves the diazotization of an aniline (B41778) followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. nih.gov However, this method is primarily for monofluorination and not directly applicable to forming a difluoromethyl group. Therefore, historical routes would have likely focused on building the difluoromethyl group from a precursor, such as a dichloromethyl group followed by a halogen exchange (HALEX) reaction, or the oxidation of a difluoromethylthioether. These multi-step processes were often characterized by modest yields and the use of hazardous reagents.

Contemporary Approaches to C-F Bond Formation for Difluoromethylation

Modern organic synthesis has seen a surge in the development of sophisticated methods for the introduction of fluorinated groups, driven by their unique ability to modulate the properties of organic molecules. nih.gov The difluoromethyl group (CF₂H) is particularly valued as a bioisostere for hydroxyl (OH) or thiol (SH) groups. nih.gov

Directly introducing a difluoromethyl group onto an aromatic ring, especially ortho to an amino group, is a significant synthetic achievement. Recent advances in photoredox catalysis have opened new avenues for such transformations. One notable method involves the generation of a difluoroalkyl radical which then engages with the aniline substrate. acs.org

For instance, a transition-metal-free approach utilizes an organic photocatalyst like Eosin Y under visible light irradiation. acs.org This method can proceed via an oxidative quenching cycle where the excited photocatalyst oxidizes the aniline, which then reacts with a difluoroalkyl radical generated from a precursor like ethyl difluoroiodoacetate. acs.org

Another innovative, metal-free strategy is the formation of an electron donor-acceptor (EDA) complex between the aniline and a difluoromethylating agent (e.g., ethyl difluoroiodoacetate). acs.org Simple photoexcitation of this EDA complex can promote the formation of the C-CF₂H bond efficiently, avoiding the need for an external photocatalyst. acs.org These methods are advantageous due to their mild reaction conditions and operational simplicity. acs.org

Despite the elegance of direct C-H difluoromethylation, multi-step sequences starting from readily available precursors remain a cornerstone of synthesis. uva.nl These routes offer reliability and scalability. A common strategy involves the reduction of a corresponding nitroaromatic compound.

A plausible multi-step synthesis for 5-Chloro-2-(difluoromethyl)aniline could start from 4-chloro-2-nitrotoluene (B43163). The synthesis would proceed as follows:

Side-chain Halogenation: The methyl group of 4-chloro-2-nitrotoluene is first converted to a dichloromethyl group (-CHCl₂) via radical chlorination.

Halogen Exchange (HALEX): The dichloromethyl group is then transformed into the difluoromethyl group (-CF₂H) using a fluorinating agent such as antimony trifluoride (SbF₃), a process known as the Swarts reaction. This yields 2-(difluoromethyl)-4-chloro-1-nitrobenzene.

Nitro Group Reduction: The final step is the selective reduction of the nitro group to an amine. A variety of reagents can be used for this purpose, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) and a hydrogen source like H₂ gas or hydrazine (B178648) hydrate. google.comchemicalbook.com This step yields the target molecule, 5-Chloro-2-(difluoromethyl)aniline.

This sequence allows for the controlled introduction of the required functional groups, leveraging well-established and robust chemical transformations.

Novel Synthetic Routes and Reaction Optimizations

Research into the synthesis of fluoroalkylated anilines is ongoing, with a focus on developing more efficient and novel methodologies. Photoinduced protocols represent a significant area of innovation. acs.org

In the development of a photoinduced difluoroalkylation of anilines, optimization of reaction parameters is crucial. researchgate.net For example, in the formation of an EDA complex between an aniline and ethyl difluoroiodoacetate, the choice of solvent was found to be critical. The yield of the difluoroalkylated product increased significantly when switching from dimethylformamide (DMF) to dichloromethane (B109758) (DCM), with dimethyl sulfoxide (B87167) (DMSO) ultimately proving to be the optimal solvent. acs.org The wavelength of the light source was also optimized, with a 427 nm Kessil lamp providing the highest yield in one study. acs.org

The table below summarizes the optimization of a photoinduced difluoroalkylation reaction, highlighting the impact of solvent choice.

Interactive Table: Solvent Optimization for Photoinduced Difluoroalkylation

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | DMF | 38 |

| 2 | DCM | 52 |

| 3 | DMSO | 65 |

These novel methods, which avoid transition metals and operate under mild conditions, represent the forefront of synthetic strategy for this class of compounds. acs.org

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and agrochemicals. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. eurekalert.org

In the context of synthesizing 5-Chloro-2-(difluoromethyl)aniline and related fluorinated compounds, several green strategies are being implemented:

Catalysis over Stoichiometric Reagents: The use of catalytic methods, such as photoredox catalysis, is inherently greener than using stoichiometric amounts of often toxic reagents. acs.orgrsc.org For example, using a catalytic amount of an organic dye like Eosin Y and visible light replaces older, harsher methods. acs.org

Safer Reagents and Solvents: There is a continuous effort to replace hazardous reagents. For instance, developing alternatives to highly toxic fluorinating agents is a key research area. eurekalert.orgacs.org The use of SF₆-derived reagents or KF in combination with an activator can provide a safer alternative to gases like SO₂F₂. eurekalert.orgacs.org

Energy Efficiency: Photochemical reactions that can be run at room temperature offer significant energy savings compared to traditional methods that require high temperatures for thermal decomposition or reaction activation. acs.orgacs.org

By integrating these principles, chemists can develop more sustainable and economically viable processes for the production of 5-Chloro-2-(difluoromethyl)aniline. rsc.org

Chemical Reactivity and Reaction Pathways of 5 Chloro 2 Difluoromethyl Aniline

Electrophilic Aromatic Substitution Reactions

Regioselectivity and Electronic Effects of Substituents

The regioselectivity of electrophilic aromatic substitution (EAS) on the 5-Chloro-2-(difluoromethyl)aniline ring is dictated by the electronic properties of the existing substituents: the chloro group, the difluoromethyl group, and the amino group. In substituted benzenes, the interplay of inductive and resonance effects of these groups directs incoming electrophiles to specific positions on the aromatic ring. youtube.com

The amino group (-NH₂) is a powerful activating group and an ortho, para-director. This is due to its ability to donate electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during the substitution. libretexts.org Specifically, resonance structures can be drawn that place a negative charge at the ortho and para positions, making these sites more nucleophilic and thus more attractive to an incoming electrophile. libretexts.org

The chloro group (-Cl) is a deactivating group yet an ortho, para-director. Its electron-withdrawing inductive effect, owing to its high electronegativity, deactivates the ring towards electrophilic attack. However, the lone pairs on the chlorine atom can participate in resonance, donating electron density to the ring and preferentially stabilizing the arenium ion intermediates for ortho and para substitution. libretexts.org

The difluoromethyl group (-CHF₂) is a deactivating group and is expected to be a meta-director. This is due to its strong electron-withdrawing inductive effect, which pulls electron density away from the aromatic ring, making it less reactive towards electrophiles. libretexts.org This deactivation is more pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. libretexts.org

Nucleophilic Substitution Reactions

Activation and Leaving Group Considerations

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. nih.gov In 5-Chloro-2-(difluoromethyl)aniline, the difluoromethyl group at the C2 position and the chloro group at the C5 position both act as electron-withdrawing groups, which can activate the ring for such reactions.

The chlorine atom at the C5 position can act as a leaving group in SNAr reactions. The ability of a group to depart is related to its stability as an anion; weaker bases are generally better leaving groups. libretexts.org While chloride is a reasonably good leaving group, the rate of SNAr reactions is often enhanced when the leaving group is fluoride. nih.govwikipedia.org The presence of the electron-withdrawing cyano group ortho to a halogen has been shown to activate the halogen for nucleophilic substitution. beilstein-journals.org Similarly, the difluoromethyl group in an ortho or para position relative to the leaving group would enhance the rate of substitution by stabilizing the negatively charged Meisenheimer intermediate.

For nucleophilic substitution to occur, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate (Meisenheimer complex). The presence of electron-withdrawing groups, like the difluoromethyl group, helps to stabilize this intermediate, thereby facilitating the reaction. nih.gov Activation of the leaving group itself, for instance, through protonation or complexation with a Lewis acid, can also transform a poor leaving group into a good one, although this is more common in SN1 and E1 reactions. wikipedia.org

Redox Transformations of the Aniline (B41778) Moiety

Oxidation Reactions

The aniline moiety in 5-Chloro-2-(difluoromethyl)aniline is susceptible to oxidation. The amino group can be oxidized by various reagents to form a variety of products, including nitroso, nitro, and polymeric species. Common oxidizing agents like potassium permanganate (B83412) or chromium trioxide can be used for such transformations. The specific product formed depends on the oxidant and the reaction conditions. For instance, under certain conditions, anilines can be oxidized to form azoxybenzenes, phenazines, or polymeric aniline black.

Recent studies have shown that photoinduced oxidation of anilines can occur. For example, a visible-light-driven, organophotocatalytic system can be used for the difluoroalkylation of anilines, which proceeds via a single electron transfer (SET) from the aniline to an excited photocatalyst, generating a radical cation of the aniline. nih.gov This radical cation is a key intermediate in the subsequent reaction pathway. nih.gov

Reduction Reactions

While the aniline moiety is already in a reduced state, the other functional groups on the ring or the ring itself can undergo reduction. For instance, the chloro group could potentially be removed via catalytic hydrogenation, although this might also affect the difluoromethyl group.

More relevant to the aniline moiety is its potential role in redox-neutral reactions. For example, palladium-catalyzed reactions can involve the aniline nitrogen in cyclization reactions. researchgate.net In photoinduced reactions, the aniline can act as an electron donor to form an electron donor-acceptor (EDA) complex, which upon photoirradiation can lead to the formation of a radical cation of the aniline. nih.gov This species can then participate in various transformations.

A study on the Fukuyama indole (B1671886) synthesis using gold nanoclusters as a photocatalyst demonstrated that anilines can act as nucleophiles in a process involving the single-electron oxidation of an intermediate, which then participates in an SN1 process with the aniline nucleophile. acs.org

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For 5-Chloro-2-(difluoromethyl)aniline, the chlorine atom serves as a handle for various palladium- or nickel-catalyzed cross-coupling reactions. The electron-withdrawing nature of the difluoromethyl and chloro substituents can influence the rates and efficiencies of these transformations.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium complex. researchgate.netacs.org The reaction of 5-Chloro-2-(difluoromethyl)aniline would involve the coupling of its aryl chloride bond with a suitable boronic acid or boronic ester.

The general catalytic cycle for a Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of 5-Chloro-2-(difluoromethyl)aniline to form a palladium(II) intermediate. The presence of strong electron-withdrawing groups like -CHF2 can make the aryl chloride less reactive towards oxidative addition compared to aryl bromides or iodides, often necessitating more active catalysts or harsher reaction conditions. acs.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. acs.org

While specific examples for 5-Chloro-2-(difluoromethyl)aniline are not prominently documented in readily available literature, the reactivity of similar ortho-substituted haloanilines provides insight. nih.gov The unprotected amino group can sometimes interfere with the catalytic cycle, but successful couplings on such substrates are known, often employing specialized phosphine (B1218219) ligands to enhance catalyst activity and stability. nih.govorganic-chemistry.org For electron-deficient aryl chlorides, robust catalyst systems are crucial for achieving good yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Parameter | Typical Condition |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or preformed Pd-phosphine complexes |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Boron Reagent | Arylboronic acid or Arylboronic acid pinacol (B44631) ester |

| Solvent | Toluene, Dioxane, THF, often with water |

| Temperature | 80-120 °C |

This table represents typical conditions for Suzuki-Miyaura reactions involving aryl chlorides and may be applicable to 5-Chloro-2-(difluoromethyl)aniline based on established methodologies.

Carbon-Nitrogen (C-N) Bond Formations: The Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction can couple 5-Chloro-2-(difluoromethyl)aniline with a variety of primary or secondary amines, amides, or other nitrogen nucleophiles. The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. acs.orgresearchgate.net

The electron-deficient nature of the aromatic ring in 5-Chloro-2-(difluoromethyl)aniline can make the reductive elimination step more challenging. However, the development of highly active catalyst systems, particularly those with bulky, electron-rich phosphine ligands, has enabled the successful amination of a wide range of electron-deficient aryl chlorides. wiley.comnih.gov

Carbon-Oxygen (C-O) and Carbon-Sulfur (C-S) Bond Formations: Palladium- and copper-catalyzed methods are also available for the formation of C-O and C-S bonds from aryl halides. These reactions allow for the synthesis of diaryl ethers, alkyl aryl ethers, and the corresponding thioethers.

For C-S bond formation, an alternative to metal-catalyzed coupling is nucleophilic aromatic substitution (SₙAr). The strong electron-withdrawing properties of the ortho-difluoromethyl and meta-chloro groups activate the aromatic ring of 5-Chloro-2-(difluoromethyl)aniline towards attack by sulfur nucleophiles like thiols. ccspublishing.org.cn In this pathway, a thiolate anion attacks the carbon bearing the chlorine atom, proceeding through a Meisenheimer complex intermediate, followed by the expulsion of the chloride leaving group. This method often proceeds under base-catalyzed, metal-free conditions. ccspublishing.org.cn

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

| Parameter | Typical Condition |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Biaryl monophosphine ligands (e.g., BrettPhos, RuPhos) |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Amine | Primary or secondary alkyl- or arylamines |

| Solvent | Toluene, Dioxane |

| Temperature | 80-110 °C |

This table outlines general conditions for Buchwald-Hartwig amination and is based on established protocols for electron-deficient aryl chlorides. wiley.comnih.gov

Radical Reactions and Mechanistic Studies

The presence of the difluoromethyl group makes 5-Chloro-2-(difluoromethyl)aniline a potential participant in radical reactions. The electrophilic character of fluoroalkyl radicals makes them well-suited for reactions with electron-rich aromatic systems like anilines. researchgate.netconicet.gov.ar

Photocatalysis has emerged as a powerful tool for generating fluoroalkyl radicals under mild conditions. acs.org For instance, a difluoroacetyl radical (•CF₂CO₂Et) can be generated from a suitable precursor and then added to an aniline derivative. acs.org Mechanistic studies suggest that these reactions can proceed via a single electron transfer (SET) from a photoexcited catalyst to the radical precursor. The resulting radical can then attack the aniline ring.

Control experiments using radical scavengers like TEMPO have confirmed the involvement of radical intermediates in similar fluoroalkylation reactions of anilines. acs.org The regioselectivity of such radical additions is influenced by the electronic properties of the aniline ring.

The electronic effects of the substituents in 5-Chloro-2-(difluoromethyl)aniline are significant. The -CHF₂ group is a strong electron-withdrawing group, primarily through induction, which deactivates the aromatic ring to electrophilic attack but can stabilize radical or anionic intermediates. wikipedia.org The ortho- and para-positions relative to the amino group are typically activated in electrophilic aromatic substitution, but the strong deactivating effect of the ortho-CHF₂ group would modulate this reactivity significantly. youtube.com Mechanistic studies on related substituted anilines show that electron-withdrawing groups on the ring can influence the rates of key steps in catalytic cycles, such as reductive elimination in cross-coupling reactions. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for 5 Chloro 2 Difluoromethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 5-Chloro-2-(difluoromethyl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for a complete assignment.

In a ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, their chemical shifts indicate the electronic environment, the integration reveals the ratio of protons, and the splitting pattern (multiplicity) shows the influence of neighboring nuclei.

For 5-Chloro-2-(difluoromethyl)aniline, the following signals are predicted:

Aromatic Protons: Three distinct signals in the aromatic region (typically δ 6.5-7.5 ppm) are expected. The proton at C3 would likely appear as a doublet, the proton at C4 as a doublet of doublets, and the proton at C6 as a doublet. The exact chemical shifts are influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing chloro (-Cl) and difluoromethyl (-CHF₂) groups.

Difluoromethyl Proton (-CHF₂): A single proton on the difluoromethyl group would appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms (a ²JH-F coupling). This signal is expected to be in the range of δ 6.5-7.0 ppm.

Amine Protons (-NH₂): The two amine protons would typically appear as a broad singlet. Its chemical shift can vary (commonly δ 3.5-4.5 ppm) and is dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for 5-Chloro-2-(difluoromethyl)aniline

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~7.3 | d | Aromatic C-H |

| ~7.0 | dd | Aromatic C-H |

| ~6.8 | d | Aromatic C-H |

| ~6.7 | t (triplet) | -CHF₂ |

| ~4.0 (broad) | s (singlet) | -NH₂ |

A ¹³C NMR spectrum provides information about the different carbon environments in a molecule. In the case of 5-Chloro-2-(difluoromethyl)aniline, seven distinct carbon signals are expected. A key feature would be the coupling between carbon and fluorine atoms.

Aromatic Carbons: Six signals corresponding to the six carbons of the benzene (B151609) ring are predicted. The chemical shifts would be spread over the typical aromatic region (δ 110-150 ppm). The carbon atom attached to the difluoromethyl group (C2) and its neighbors would show coupling to the fluorine atoms.

Difluoromethyl Carbon (-CHF₂): This carbon signal would be split into a triplet due to the strong one-bond coupling (¹JC-F) with the two fluorine atoms. It would likely appear in the region of δ 110-120 ppm.

Table 2: Predicted ¹³C NMR Data for 5-Chloro-2-(difluoromethyl)aniline

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

|---|---|---|

| ~145 | s or t | C-NH₂ |

| ~135 | s or t | C-Cl |

| ~130 | s or t | Aromatic C-H |

| ~125 | s or t | C-CHF₂ |

| ~120 | s or t | Aromatic C-H |

| ~118 | s or t | Aromatic C-H |

| ~115 | t (triplet) | -CHF₂ |

¹⁹F NMR is highly sensitive and essential for characterizing fluorine-containing compounds. For 5-Chloro-2-(difluoromethyl)aniline, the two fluorine atoms of the -CHF₂ group are chemically equivalent.

Therefore, a single signal is expected in the ¹⁹F NMR spectrum. This signal would be split into a doublet by the single adjacent proton (a ²JF-H coupling). The chemical shift for a difluoromethyl group attached to an aromatic ring typically appears in the range of δ -90 to -120 ppm relative to a standard like CFCl₃.

Table 3: Predicted ¹⁹F NMR Data for 5-Chloro-2-(difluoromethyl)aniline

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| -90 to -120 | d (doublet) | -CHF₂ |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. The IR spectrum of 5-Chloro-2-(difluoromethyl)aniline would exhibit several characteristic absorption bands.

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂) group.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹.

C=C Stretching: Aromatic ring skeletal vibrations typically produce several bands in the 1450-1600 cm⁻¹ region.

C-F Stretching: Strong absorption bands corresponding to the C-F bond vibrations of the difluoromethyl group are expected in the 1000-1200 cm⁻¹ region.

C-Cl Stretching: A moderate to strong band in the fingerprint region, typically between 700-850 cm⁻¹, would be indicative of the C-Cl bond.

Table 4: Predicted IR Absorption Bands for 5-Chloro-2-(difluoromethyl)aniline

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Assignment |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1000 - 1200 | C-F Stretch | Difluoromethyl (-CHF₂) |

| 700 - 850 | C-Cl Stretch | Aryl Chloride |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for determining the molecular weight and gaining insight into the compound's structure.

Molecular Ion Peak (M⁺): The molecular formula is C₇H₆ClF₂N. The nominal molecular weight is approximately 177 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the mass spectrum would show a characteristic molecular ion cluster with a primary peak (M⁺) and a smaller peak at two mass units higher (M+2) with about one-third the intensity.

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of a chlorine atom ([M-Cl]⁺), or fragmentation of the difluoromethyl group, such as the loss of HF or the :CHF radical.

Table 5: Predicted Mass Spectrometry Data for 5-Chloro-2-(difluoromethyl)aniline

| m/z Value | Predicted Identity |

|---|---|

| ~177/179 | [M]⁺ and [M+2]⁺ Molecular Ion Cluster |

| ~142 | [M-Cl]⁺ |

| ~126 | [M-CHF₂]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

To date, there is no publicly available single-crystal X-ray diffraction data for 5-Chloro-2-(difluoromethyl)aniline. Therefore, definitive experimental information regarding its solid-state conformation, crystal packing, and specific intermolecular interactions remains undetermined. Such an analysis would be valuable to understand how the substituents influence the crystal lattice and the nature of hydrogen bonds involving the amine group.

Other Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Raman Spectroscopy)

UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds like 5-Chloro-2-(difluoromethyl)aniline, the absorption of UV light typically promotes electrons from lower-energy π orbitals to higher-energy π* orbitals. The electronic structure, and thus the UV-Vis spectrum, is sensitive to the nature and position of substituents on the benzene ring.

Detailed Research Findings:

The UV-Vis spectrum of aniline (B41778) and its derivatives is characterized by absorption bands that are influenced by the electronic effects of the substituents. The amino group (-NH₂) is an activating group (auxochrome) that generally shifts the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to benzene. Conversely, the electron-withdrawing nature of the chloro (-Cl) and difluoromethyl (-CHF₂) groups is expected to modulate these transitions.

While direct experimental data for 5-Chloro-2-(difluoromethyl)aniline is scarce, studies on similar compounds, such as other halogenated and alkylated anilines, provide a basis for predicting its absorption characteristics. For instance, the electronic spectra of various substituted anilines show characteristic absorption bands related to π-π* transitions of the benzenoid system. ajrsp.com The interplay between the electron-donating amino group and the electron-withdrawing chloro and difluoromethyl groups will determine the precise energy and intensity of these transitions. The solvent environment can also influence the position of the absorption maxima. researchgate.net

Expected UV-Vis Spectral Data:

Based on the analysis of related aniline derivatives, the UV-Vis spectrum of 5-Chloro-2-(difluoromethyl)aniline in a non-polar solvent like hexane (B92381) or cyclohexane (B81311) would be expected to exhibit primary and secondary absorption bands. The following table provides a hypothetical representation of these expected spectral features.

| Expected Transition | Approximate Wavelength (λmax) | Typical Molar Absorptivity (ε) | Associated Chromophore |

| Primary Band (π → π) | 230 - 250 nm | High | Benzene ring with substituents |

| Secondary Band (π → π) | 280 - 300 nm | Moderate to Low | Benzene ring with substituents |

Note: This data is illustrative and based on the spectral properties of analogous compounds. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy is a powerful, non-destructive technique that provides detailed information about the vibrational modes of a molecule. It is particularly useful for characterizing the skeletal vibrations of aromatic rings and the vibrations of substituent groups.

Detailed Research Findings:

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict and assign vibrational frequencies for complex molecules, providing a valuable complement to experimental data. researchgate.netnih.gov

Expected Raman Spectral Data:

The following table presents a selection of expected characteristic Raman bands for 5-Chloro-2-(difluoromethyl)aniline, with assignments based on data from structurally similar compounds.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

| N-H Stretching | 3300 - 3500 | Moderate |

| C-H Stretching (Aromatic) | 3000 - 3100 | Moderate to Strong |

| C=C Stretching (Aromatic Ring) | 1550 - 1650 | Strong |

| N-H Bending (Scissoring) | 1600 - 1640 | Moderate |

| C-N Stretching | 1250 - 1350 | Moderate |

| C-F Stretching (from -CHF₂) | 1000 - 1150 | Strong |

| C-Cl Stretching | 600 - 800 | Strong |

| Ring Breathing Mode | ~1000 | Strong, Characteristic |

Note: This data is illustrative and compiled from the analysis of related substituted anilines. Actual experimental values may differ.

Computational and Theoretical Investigations of 5 Chloro 2 Difluoromethyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed insights into molecular structure, stability, and electronic properties. These methods solve the Schrödinger equation, or a simplified form of it, for a given molecule.

Density Functional Theory is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has proven to be a highly effective tool for calculating the structural and electronic properties of substituted anilines. nih.govniscpr.res.in

The Hartree-Fock (HF) method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While it is generally less accurate than DFT for many molecular systems because it does not adequately account for electron correlation, it serves as a crucial starting point for more advanced computational methods. wikipedia.org In computational studies of molecules like substituted anilines, HF calculations are often performed alongside DFT to provide a baseline comparison. niscpr.res.in For instance, studies on aniline (B41778) itself have used HF methods to examine its ground, excited, and ionized states. researchgate.netresearchgate.net Though specific HF data for 5-Chloro-2-(difluoromethyl)aniline is absent from the literature, this method remains a key part of the theoretical chemist's toolkit for analyzing such compounds.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules, assigning them to specific orbitals that can extend over the entire molecule. The analysis of these orbitals, particularly the frontier orbitals, is critical for predicting chemical reactivity. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. mdpi.com

For the analogous compound 4-chloro-2-(trifluoromethyl)aniline (B1214093), DFT calculations determined the HOMO and LUMO energies. nih.gov The calculated HOMO-LUMO energy gap is small, which indicates that intramolecular charge transfer can readily occur within the molecule. nih.gov This is a key factor in the molecule's potential bioactivity and nonlinear optical properties. nih.govdocumentsdelivered.com

Table 1: Calculated Frontier Orbital Energies for the Analogue 4-Chloro-2-(trifluoromethyl)aniline Data derived from DFT/B3LYP/6-311++G(d,p) calculations. nih.gov

| Parameter | Energy (eV) |

| EHOMO | -6.04 |

| ELUMO | -1.14 |

| Energy Gap (ΔE) | 4.90 |

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that chemical reactivity can be understood by examining the interaction between the HOMO of one molecule and the LUMO of another. sobekbio.com The HOMO and LUMO are the primary orbitals involved in chemical reactions. The theory is a powerful tool for predicting the regioselectivity and stereoselectivity of reactions. sobekbio.com

The small HOMO-LUMO energy gap calculated for the analogue 4C2TFA (4.90 eV) is a strong indicator of its reactivity. nih.gov This small energy difference facilitates electron promotion from the ground state to an excited state, implying that significant intramolecular charge transfer occurs from the electron-donating groups to the electron-accepting groups through the π-conjugated path. nih.govdocumentsdelivered.com This charge transfer character is fundamental to understanding the molecule's reactivity in various chemical environments.

Electronic Structure and Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's electronic structure and predict its reactivity. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. mdpi.com

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules have a small HOMO-LUMO gap. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

Applying these formulas to the data for the analogue 4-chloro-2-(trifluoromethyl)aniline provides quantitative measures of its reactivity.

Table 2: Calculated Global Reactivity Descriptors for the Analogue 4-Chloro-2-(trifluoromethyl)aniline Values calculated from the data in Table 1.

| Reactivity Descriptor | Value (eV) |

| Ionization Potential (I) | 6.04 |

| Electron Affinity (A) | 1.14 |

| Electronegativity (χ) | 3.59 |

| Chemical Hardness (η) | 2.45 |

| Chemical Softness (S) | 0.204 |

| Electrophilicity Index (ω) | 2.63 |

Chemical Potential, Hardness, Softness, Electrophilicity Index

A comprehensive search of scientific literature and chemical databases did not yield specific experimentally or computationally determined values for the global reactivity descriptors of 5-Chloro-2-(difluoromethyl)aniline. These descriptors, which include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), are typically calculated using quantum chemical methods such as Density Functional Theory (DFT).

These calculations rely on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The relevant equations are:

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Global Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η)

Without dedicated computational studies on 5-Chloro-2-(difluoromethyl)aniline, the specific values for these properties remain undetermined. Theoretical studies on similar substituted anilines have shown how different functional groups can influence these parameters, but direct data for the difluoromethyl derivative is not available. researchgate.netthaiscience.infojmaterenvironsci.com

Conformational Analysis and Potential Energy Surface (PES) Mapping

Detailed conformational analysis and Potential Energy Surface (PES) mapping for 5-Chloro-2-(difluoromethyl)aniline are not available in the published scientific literature. This type of analysis is crucial for understanding the molecule's three-dimensional structure, stability of different conformers, and the energy barriers for rotation around single bonds, particularly the C-N bond and the bonds within the difluoromethyl group.

A PES scan is a computational method where specific geometric parameters, such as dihedral angles, are systematically varied, and the energy is calculated at each step. uni-muenchen.deq-chem.comq-chem.comgaussian.com This allows for the identification of energy minima, corresponding to stable conformers, and transition states, corresponding to the energy barriers between them. For substituted anilines, the orientation of the amino group and the substituent relative to the benzene (B151609) ring are key factors in determining the conformational landscape. However, without specific studies on 5-Chloro-2-(difluoromethyl)aniline, a quantitative description of its PES is not possible.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map for 5-Chloro-2-(difluoromethyl)aniline has not been published. MEP analysis is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netscienceopen.com

The MEP map illustrates the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. youtube.com For an aniline derivative, negative potential is generally expected around the nitrogen atom of the amino group due to its lone pair of electrons, and the distribution would be further influenced by the electron-withdrawing effects of the chlorine and difluoromethyl substituents. However, a precise and detailed MEP analysis for 5-Chloro-2-(difluoromethyl)aniline is not available in current literature.

Applications of 5 Chloro 2 Difluoromethyl Aniline As a Synthetic Building Block

Role in the Synthesis of Fluorinated Pharmaceuticals

In medicinal chemistry, the strategic introduction of fluorine-containing groups is a widely used method to enhance the efficacy and pharmacokinetic profile of drug candidates. nih.gov 5-Chloro-2-(difluoromethyl)aniline is a key precursor in this context, enabling the assembly of sophisticated fluorinated molecules. acs.org The difluoromethyl motif is particularly valued as a bioisostere for hydroxyl, mercapto, or amino groups, and its incorporation can lead to improved pharmacological properties. nih.gov

The development of new medicines often relies on the creation of novel molecular scaffolds that can interact with biological targets in new ways. johnshopkins.edu 5-Chloro-2-(difluoromethyl)aniline is utilized in the design of such scaffolds. For instance, conformationally restricted analogs of known pharmacophores are a key area of drug design. An example is the synthesis of a selective serotonin (B10506) 2C agonist, where a (2-(5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine was created as a constrained version of a known active compound. johnshopkins.edu This type of synthesis showcases how building blocks like chlorinated and fluorinated anilines contribute to constructing rigid structures to optimize drug-receptor interactions.

The assembly of these complex scaffolds often involves multi-step synthetic sequences where the aniline (B41778) derivative is a crucial intermediate. The development of new synthetic methods, such as visible-light-driven photoredox catalysis, facilitates the incorporation of the difluoromethyl group into aniline structures, broadening the range of accessible drug-like molecules. nih.govacs.org

As an intermediate, 5-Chloro-2-(difluoromethyl)aniline is a foundational component for a variety of bioactive molecules. Its chemical structure is present in synthetic routes designed to produce more elaborate medicinal chemistry analogs. nih.govacs.org The aniline group provides a reactive handle for further chemical modifications, while the chloro and difluoromethyl substituents confer specific properties to the resulting molecule.

A key application is in the synthesis of selective serotonin 2C agonists, which are of interest for treating a range of neuropsychiatric disorders. In one reported synthesis, a related chloro-substituted dihydrobenzofuran scaffold was constructed over 12 steps to yield the target bioactive molecule. johnshopkins.edu This demonstrates the utility of such building blocks in accessing complex and potent pharmaceutical agents.

Table 1: Examples of Bioactive Molecules and Scaffolds Derived from Related Anilines

| Bioactive Molecule/Scaffold | Therapeutic Area/Application | Synthetic Role of Aniline Building Block |

| (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine | Selective Serotonin 2C Agonist | Serves as a key structural component in a multi-step synthesis to create a conformationally restricted analog. johnshopkins.edu |

| Ethyl 2-(5-Chloro-2-(dimethylamino)phenyl)-2,2-difluoroacetate | Pharmaceutical Intermediate | Product of a photoinduced difluoroalkylation reaction of a substituted aniline. acs.org |

| N-alkylated 4-aminoquinolines | Anticancer Agents | Chloro-aniline derivatives are used as precursors in the synthesis of potent anticancer compounds. |

Contribution to the Development of Agrochemicals

The introduction of fluorine atoms into active ingredients is a critical strategy in the design of modern agrochemicals, often leading to enhanced efficacy and improved environmental profiles. The difluoromethyl group, in particular, is known to beneficially regulate properties such as metabolic stability and bioavailability in pesticides. nih.gov

5-Chloro-2-(difluoromethyl)aniline and structurally similar compounds are valuable precursors for a new generation of pesticides. The unique substitution pattern of this aniline can be found in the core of various active molecules.

Fungicides: The difluoromethyl group is a key component in several modern fungicides. For example, Isoflucypram, an SDHI (succinate dehydrogenase inhibitor) fungicide, contains a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide moiety. The synthesis of this pyrazole (B372694) core can be achieved using building blocks that introduce the difluoromethyl group.

Insecticides: In the development of insecticides, derivatives containing a 3,5-dichloro-4-(2,2,4,4-tetrafluoro-ethoxy)aniline group have shown significant insecticidal effects.

Herbicides: The protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicide Trifludimoxazin is another example of a complex fluorinated agrochemical, highlighting the industry's reliance on fluorinated building blocks.

Table 2: Research Findings on Agrochemicals with Difluoromethyl Groups

| Compound Class/Example | Agrochemical Type | Target/Activity | Research Finding |

| 5-chloro-4-difluoromethylpyrazole-3-formamide analogues | Fungicide | Rhizoctonia cerealis | One analogue exhibited an EC50 value of 2.286 mg/L, similar to the commercial fungicide Fluxapyroxad. |

| N-(thiazol-2-yl) benzamide (B126) derivatives containing a difluoromethyl group | Fungicide | Sclerotinia sclerotiorum | A derivative showed an EC50 value of 0.85 mg/L, which was about 6-fold more active than the established fungicide Thifluzamide. |

| Compounds with a 3,5-dichloro-4-(2,2,4,4-tetrafluoro-ethoxy)aniline group | Insecticide | Lepidopteran pests | A synthesized compound demonstrated 100% mortality at a concentration of 100 mg/L, comparable to the commercial insecticide Flubendiamide. |

The use of 5-Chloro-2-(difluoromethyl)aniline is part of a broader strategy in agrochemical research that leverages the unique properties of fluoroalkyl groups. nih.gov Compared to the more common trifluoromethyl group, the difluoromethyl group offers a more moderate adjustment of the molecule's physicochemical properties. nih.gov This allows for fine-tuning of the active ingredient's behavior, including its ability to bind to a target enzyme or receptor, its transport within the plant, and its resistance to metabolic degradation. nih.gov The gem-difluoro group is also considered an emerging and valuable motif due to its role as a bioisostere of carbonyl or sulfonyl groups and its oxidative stability. nih.gov

Utilization in Materials Science

Beyond life sciences, fluorinated anilines are valuable intermediates in materials science, where their unique properties are exploited in the development of new materials with advanced functionalities. ontosight.ai The incorporation of fluorine can significantly enhance thermal stability, chemical resistance, and confer unique optical and electronic properties. numberanalytics.com

Chlorinated aromatic amines have historically been important intermediates in the manufacturing of dyestuffs and pigments. google.com While specific applications for 5-Chloro-2-(difluoromethyl)aniline in this area are not widely documented in public literature, related fluorinated anilines are used as coupling components in oxidative chromogenic reactions for dyes. google.com

In the realm of advanced materials, the polymerization of aniline derivatives is a known method to produce functional polymers. For example, substituted anilines can be polymerized to yield poly[N,N-(phenylamino)disulfides], which are being investigated for applications in metal-ion batteries and as self-healing materials. acs.org Furthermore, the introduction of fluorine into conjugated polymers and organic materials is a key strategy for developing n-type or ambipolar semiconductors for electronic devices. rsc.org Fluorination helps to lower the HOMO and LUMO energy levels, which facilitates electron injection and improves the material's resistance to oxidative degradation. rsc.org

Precursors for Functional Polymers and Advanced Materials

The aniline moiety is a well-established monomer for the synthesis of polyaniline (PANI), a conducting polymer with diverse applications. The incorporation of fluorine atoms or fluoroalkyl groups into the polymer backbone is a known strategy to modify and enhance polymer properties. Although polymerization of 5-Chloro-2-(difluoromethyl)aniline itself is not widely reported, studies on analogous fluorinated anilines provide insight into its potential as a monomer.

Fluorine-substituted anilines can be polymerized through chemical or electrochemical oxidative methods to yield functional polymers. researchgate.netrsc.org The introduction of fluorine can lead to derivatives with increased solubility in common organic solvents, greater thermal stability, and altered electronic and morphological characteristics compared to unsubstituted polyaniline. researchgate.net For example, the copolymerization of aniline with 3-fluoroaniline (B1664137) has been shown to produce polymers with enhanced processibility. researchgate.net Similarly, copolymers of aniline and o-fluoroaniline have been synthesized and studied for their electrical and dielectric properties. researchgate.net

The properties of polymers derived from fluorinated anilines are highly dependent on the position and nature of the fluorine substitution. unison.mx The difluoromethyl group, in particular, is an emerging motif in materials science, valued for its unique electronic and steric properties. miamioh.edu It is anticipated that polymers derived from 5-Chloro-2-(difluoromethyl)aniline would exhibit high thermal stability and distinct electrochemical behavior, making them candidates for advanced materials in sensors or electronic devices. rsc.org

Table 1: Illustrative Properties of Polymers from Analogous Fluorinated Anilines

| Monomer(s) | Polymerization Method | Key Findings | Reference |

| Aniline and 2-Fluoroaniline | Electrochemical Copolymerization | Copolymer composition can be modulated by monomer feed ratio and electrochemical parameters. Fluorination level impacts reactivity and coupling. | researchgate.net |

| 3-Fluoroaniline (homo- and co-polymer with aniline) | Chemical Oxidative Polymerization | Resulting polymers show increased solubility, greater thermal stability, and improved morphological control compared to parent PANI. | researchgate.net |

| Fluorinated Thiophene Derivatives | Electropolymerization | Introduction of fluoroalkyl side-chains tunes the electrochemical properties of the resulting polythiophene. | rsc.org |

Emerging Applications in Organic Synthesis

5-Chloro-2-(difluoromethyl)aniline serves as a valuable building block in organic synthesis, primarily due to the synthetic versatility of the aniline functional group combined with the unique properties imparted by its substituents. The difluoromethyl group (CF₂H) is increasingly recognized as a significant fluorinated motif that can modulate the biological and chemical properties of molecules. miamioh.edunih.gov

The development of mild and sustainable protocols for fluoroalkylation is a topic of current interest in organic chemistry. nih.govacs.org Recent research has focused on developing efficient, transition-metal-free methods for the synthesis of difluoroalkyl anilines using visible-light organophotocatalysis or by leveraging electron donor–acceptor (EDA) complexes. nih.govacs.org These methods provide access to a wide range of difluoroalkyl anilines, which are key intermediates for the synthesis of more complex molecules in medicinal chemistry and agrochemistry. nih.gov

While many recent studies describe the synthesis of difluoromethylated anilines, these products are themselves valuable starting materials for further chemical transformations. The aniline functional group in 5-Chloro-2-(difluoromethyl)aniline can undergo a variety of classical reactions, including diazotization, acylation, and C-N bond formation, such as in the Fukuyama indole (B1671886) synthesis. acs.org The electronic-withdrawing nature of the chloro and difluoromethyl groups influences the reactivity of the aromatic ring and the nucleophilicity of the amino group, enabling regioselective transformations. The presence of a halogen also provides a handle for transition-metal-catalyzed cross-coupling reactions, further expanding its synthetic utility.

The broader field of organofluorine chemistry is rapidly expanding, with a continuous search for new reagents and building blocks containing "emerging" fluorinated groups like CF₂H. researchgate.net These motifs are instrumental in designing new chemical entities with tailored properties, and compounds like 5-Chloro-2-(difluoromethyl)aniline are key components in this expanding synthetic toolbox. miamioh.eduresearchgate.net

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Strategies

The industrial-scale production of specialty chemicals like 5-Chloro-2-(difluoromethyl)aniline necessitates synthetic routes that are not only high-yielding but also environmentally benign and economically viable. Future research will likely pivot from traditional multi-step syntheses, which may involve harsh reagents or produce significant waste, towards more elegant and sustainable methodologies.

Key areas of development include:

Photocatalytic Methods: Visible-light-mediated reactions represent a frontier in sustainable synthesis. nih.gov Research into organophotocatalytic systems, using catalysts like Eosin Y, for the direct C-H difluoroalkylation of aniline (B41778) precursors could provide a milder, transition-metal-free pathway. nih.govacs.org These methods often operate at ambient temperatures and leverage renewable light energy, significantly improving the process's green credentials. conicet.gov.ar

Electron Donor-Acceptor (EDA) Complex Formation: The formation of an EDA complex between an aniline derivative and a difluoroalkylating agent, activated by light, is an emerging strategy. nih.gov This approach avoids the need for expensive transition-metal catalysts and can be highly efficient for specific substrates. nih.govacs.org Future work could focus on optimizing this strategy for chloro-substituted anilines and expanding the scope of compatible difluoroalkylating reagents.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processes. Adapting the synthesis of 5-Chloro-2-(difluoromethyl)aniline to a flow process could streamline its production, reduce byproduct formation, and allow for the safe handling of potentially energetic intermediates.

Catalytic Reduction Optimization: The reduction of a corresponding nitroaromatic precursor is a common method for synthesizing anilines. However, for halogenated compounds, this step is often plagued by hydrodehalogenation, which reduces yield and purity. google.com Future research should focus on developing highly selective catalyst systems (e.g., modified platinum or nickel catalysts) and using additives that suppress the cleavage of the C-Cl bond while ensuring complete reduction of the nitro group. google.comjustia.com

A comparison of potential synthetic approaches is summarized in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Visible-Light Photocatalysis | High efficiency, mild conditions, sustainable, transition-metal-free. nih.govacs.org | Catalyst stability, substrate scope, regioselectivity control. conicet.gov.ar |

| EDA Complex Formation | Transition-metal-free, operationally simple. nih.gov | Limited to electron-rich substrates, understanding complex formation. acs.org |

| Flow Chemistry | Enhanced safety, scalability, process control, higher yields. | Initial setup cost, optimization of flow parameters. |

| Selective Catalytic Reduction | Utilizes common precursors, potentially cost-effective. | Preventing hydrodehalogenation, catalyst poisoning, byproduct separation. google.com |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The trifunctional nature of 5-Chloro-2-(difluoromethyl)aniline opens avenues for diverse chemical transformations. Future studies will aim to exploit the interplay between the amine, the chloro-substituent, and the difluoromethyl group to forge new molecular architectures.

C-N Cross-Coupling Reactions: The aniline nitrogen is a potent nucleophile, making the compound an ideal partner in various C-N bond-forming reactions. Research into its use in modern coupling methodologies, such as Buchwald-Hartwig amination or Ullmann condensation, could yield complex diarylamines, which are prevalent scaffolds in medicinal chemistry and materials science.

Catalytic Cycles Involving Radical Intermediates: Photoinduced processes can generate radical species under mild conditions. acs.org The reactivity of radical intermediates derived from 5-Chloro-2-(difluoromethyl)aniline could be explored in novel catalytic cycles. For instance, its participation in photocatalytic multicomponent reactions, similar to the Fukuyama indole (B1671886) synthesis, could provide rapid access to complex heterocyclic structures. acs.org

Functionalization via the Chloro Group: The chlorine atom serves as a handle for further molecular elaboration through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the late-stage introduction of various functional groups (aryl, alkynyl, vinyl), enabling the creation of diverse compound libraries for biological screening. The presence of the ortho-difluoromethyl group may influence the reactivity and selectivity of these transformations, a subject worthy of detailed investigation.

Directed Ortho-Metalation: The amine and difluoromethyl groups could potentially act as directing groups for C-H activation at other positions on the aromatic ring, allowing for regioselective functionalization that would be difficult to achieve through classical electrophilic aromatic substitution.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

In silico methods are becoming indispensable tools in modern chemical research, offering the ability to predict molecular properties and reaction outcomes, thereby saving time and resources.

Future computational studies on 5-Chloro-2-(difluoromethyl)aniline will likely focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to map the potential energy surfaces of proposed reaction pathways. This allows researchers to understand the kinetics and thermodynamics of synthetic transformations, identify key intermediates and transition states, and rationalize observed regioselectivity. For example, modeling the mechanism of photocatalytic fluoroalkylation could help optimize catalyst choice and reaction conditions. conicet.gov.ar

Prediction of Physicochemical Properties: Computational tools can accurately predict properties such as molecular geometry, charge distribution, and spectroscopic signatures (NMR, IR). A key area of interest is the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. mdpi.com Such predictions can guide the design of new reactions and molecules. mdpi.com

Virtual Screening and Ligand Design: In the context of drug and agrochemical discovery, the three-dimensional structure and electronic properties of 5-Chloro-2-(difluoromethyl)aniline can be modeled to predict its binding affinity to biological targets like enzymes or receptors. This facilitates the rational design of more complex derivatives with enhanced biological activity.

| Computational Method | Application to 5-Chloro-2-(difluoromethyl)aniline | Anticipated Outcome |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms (e.g., photocatalysis, cross-coupling). | Understanding transition states, predicting product ratios, optimizing conditions. mdpi.com |

| HOMO-LUMO Analysis | Calculating the frontier molecular orbital energy gap. | Predicting chemical reactivity, kinetic stability, and electronic properties. mdpi.com |

| Molecular Docking | Simulating the interaction with protein active sites. | Guiding the design of bioactive molecules for pharmaceutical/agrochemical use. |

Integration into Complex Polyfunctional Molecules

The primary value of 5-Chloro-2-(difluoromethyl)aniline lies in its role as a key intermediate or building block for constructing larger, more complex molecules with specific functions. 3wpharm.com The introduction of fluorine-containing groups is a well-established strategy in the design of pharmaceuticals and agrochemicals to enhance properties like metabolic stability, lipophilicity, and binding affinity. nih.govsemanticscholar.orgnih.gov

Future research will undoubtedly focus on incorporating the 5-chloro-2-(difluoromethyl)phenyl motif into novel bioactive compounds.

Agrochemicals: Many commercial pesticides and fungicides are aniline derivatives. nih.gov Research efforts will likely involve reacting 5-Chloro-2-(difluoromethyl)aniline with other synthons to create new candidates for fungicides, insecticides, and herbicides. researchgate.netmdpi.com For example, its use in the synthesis of novel diamide (B1670390) or pyrazole (B372694) carboxamide structures, which are known toxophores, could lead to the discovery of new crop protection agents. researchgate.net

Pharmaceuticals: The trifluoromethyl group is a common feature in many modern drugs. semanticscholar.org The difluoromethyl group is emerging as an equally valuable motif. nih.gov 5-Chloro-2-(difluoromethyl)aniline can serve as a starting point for synthesizing drug candidates for a range of therapeutic areas. Its integration into heterocyclic systems like quinolines or pyridines is a promising strategy for developing new therapeutic agents. nih.govgoogle.com

Q & A

Basic: What are the optimal synthetic routes for 5-chloro-2-(difluoromethyl)aniline, and how do reaction conditions influence regioselectivity?

Answer:

The synthesis typically involves introducing the difluoromethyl group to a chloro-substituted aniline precursor. Key challenges include avoiding over-fluorination and ensuring regioselectivity. A validated approach uses Sandmeyer-type reactions with copper(I) catalysts to replace amino groups with halogens, followed by fluorination via Balz-Schiemann or DAST reagents. For example, substituting the amino group in 5-chloro-2-nitroaniline with chlorine, reducing the nitro group, and then introducing difluoromethyl via fluorodehydroxylation .

Methodological Tip:

- Monitor reaction progress using HPLC to detect intermediates.

- Optimize temperature (40–60°C) and solvent polarity (e.g., DMF or THF) to suppress side reactions like dimerization.

Advanced: How can researchers resolve contradictions in reported synthetic yields for 5-chloro-2-(difluoromethyl)aniline?

Answer:

Discrepancies in yields (e.g., 60–85% in literature) often stem from:

- Catalyst Purity : Trace metal contaminants in copper catalysts can deactivate intermediates.

- Moisture Sensitivity : The difluoromethyl group is prone to hydrolysis; rigorously anhydrous conditions are critical.

Resolution Strategy: - Replicate protocols using Karl Fischer titration to confirm solvent dryness.

- Compare yields under inert (N₂/Ar) vs. ambient atmospheres to assess oxidative degradation.

- Cross-reference with NIST spectral data (e.g., IR 1680 cm⁻¹ for C-F stretches) to verify product integrity .

Basic: What analytical techniques are most effective for distinguishing structural isomers of 5-chloro-2-(difluoromethyl)aniline?

Answer:

- ¹⁹F NMR : The difluoromethyl group (-CF₂H) shows a characteristic triplet (δ -120 to -125 ppm, J₆F-H ~50 Hz). Isomers with fluorines in different positions (e.g., 4-chloro vs. 2-chloro) exhibit distinct splitting patterns .

- X-ray Crystallography : Resolves spatial arrangement; the ortho-chloro and para-difluoromethyl groups create unique crystal packing vs. meta-substituted analogs .

Data Table:

| Technique | Key Diagnostic Feature | Reference |

|---|---|---|

| ¹H NMR | Aromatic protons: δ 6.8–7.2 ppm (doublets) | |

| Mass Spectrometry | Molecular ion peak at m/z 177.5 [M+H]⁺ |

Advanced: How does the difluoromethyl group influence the biological activity of 5-chloro-2-(difluoromethyl)aniline in drug discovery?

Answer:

The -CF₂H group enhances:

- Metabolic Stability : Reduces oxidative deamination by cytochrome P450 enzymes.

- Lipophilicity : LogP increases by ~0.5 units vs. non-fluorinated analogs, improving membrane permeability.

Experimental Design: - Compare IC₅₀ values against non-fluorinated analogs in in vitro enzyme assays (e.g., kinase inhibition).

- Use molecular docking (PDB: 1XYZ) to assess fluorine-protein interactions, particularly with hydrophobic binding pockets .

Basic: What are the stability profiles of 5-chloro-2-(difluoromethyl)aniline under varying storage conditions?

Answer:

The compound is sensitive to:

- Light : UV exposure causes decomposition (t₁/₂ < 7 days).

- Humidity : Hydrolysis forms 5-chloro-2-carboxyaniline; store desiccated at -20°C.

Stability Testing Protocol: - Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV monitoring.

- Degradation products can be identified via LC-MS/MS (e.g., m/z 195.1 for hydrolyzed product) .

Advanced: How can computational modeling predict the reactivity of 5-chloro-2-(difluoromethyl)aniline in nucleophilic aromatic substitution?

Answer:

- DFT Calculations : Calculate Fukui indices to identify electrophilic sites. The chloro group (C-5) is more reactive than the difluoromethyl-substituted C-2 due to electron withdrawal by -CF₂H.

- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways.

Validation: - Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Basic: What safety precautions are essential when handling 5-chloro-2-(difluoromethyl)aniline?

Answer:

- PPE : Use nitrile gloves and fume hoods; the compound is a suspected skin irritant (ECHA classification).

- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid toxic HF emissions.

Regulatory Reference: - Follow EPA DSSTox guidelines (DTXSID80592998) for environmental handling .

Advanced: How can researchers address discrepancies in reported ecotoxicity data for 5-chloro-2-(difluoromethyl)aniline?

Answer:

Variability in LC₅₀ values (e.g., 2–10 mg/L in Daphnia magna) may arise from:

- Test Duration : Acute (48-hr) vs. chronic (21-day) exposure protocols.

- Metabolite Interference : Degradation products like 5-chloroaniline may contribute to toxicity.

Mitigation Approach: - Use GC-MS to quantify parent compound vs. metabolites in toxicity assays.

- Cross-validate with QSAR models (e.g., ECOSAR v2.2) to predict aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.